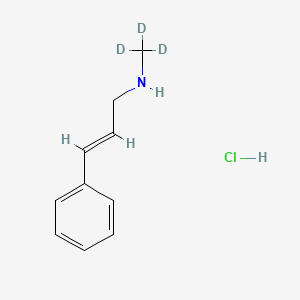

(E)-N-Methylcinnamylamine-d3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-Méthylcinnamylamine-d3 est un dérivé deutéré de la N-méthylcinnamylamine, où trois atomes d'hydrogène sont remplacés par du deutérium. Ce composé est intéressant dans divers domaines en raison de son marquage isotopique unique, qui peut être utile dans les études de traçage et les investigations mécanistiques.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l'(E)-N-Méthylcinnamylamine-d3 implique généralement les étapes suivantes :

Matière de départ : La synthèse commence par la préparation de la cinnamylamine deutérée.

Méthylation : La cinnamylamine deutérée est ensuite méthylée à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium.

Purification : Le produit est purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie.

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de l'(E)-N-Méthylcinnamylamine-d3 ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprend l'optimisation des conditions de réaction pour obtenir des rendements et une pureté plus élevés, et l'utilisation de techniques de purification à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions : L'(E)-N-Méthylcinnamylamine-d3 peut subir diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former les imines ou les amides correspondantes.

Réduction : Les réactions de réduction peuvent la reconvertir en amine mère.

Substitution : Elle peut participer à des réactions de substitution nucléophile, où le groupe amine peut être remplacé par d'autres groupes fonctionnels.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Formation d'imines ou d'amides.

Réduction : Régénération de l'amine mère.

Substitution : Formation de divers dérivés substitués en fonction des réactifs utilisés.

4. Applications de la recherche scientifique

(E)-N-Méthylcinnamylamine-d3 a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme traceur dans les études mécanistiques pour comprendre les voies réactionnelles.

Biologie : Utilisé dans les études métaboliques pour suivre l'incorporation et la transformation du composé dans les systèmes biologiques.

Médecine : Étudié pour son utilisation potentielle dans le développement de médicaments et les études pharmacocinétiques.

Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'(E)-N-Méthylcinnamylamine-d3 implique son interaction avec diverses cibles moléculaires. Les atomes de deutérium peuvent influencer la vitesse des réactions chimiques en raison de l'effet isotopique cinétique, ce qui en fait un outil précieux pour étudier les mécanismes et les voies réactionnelles. Le composé peut interagir avec les enzymes, les récepteurs et autres biomolécules, fournissant des informations sur leur fonction et leur comportement.

Composés similaires :

N-Méthylcinnamylamine : La version non deutérée du composé.

Cinnamylamine : Le composé parent sans le groupe méthyle.

Amines deutérées : D'autres amines avec un marquage au deutérium.

Unicité : L'(E)-N-Méthylcinnamylamine-d3 est unique en raison de son marquage isotopique spécifique, ce qui offre des avantages distincts dans les études de traçage et mécanistiques. La présence d'atomes de deutérium peut modifier de manière significative les propriétés physiques et chimiques du composé, ce qui en fait un outil précieux dans diverses applications de recherche.

Applications De Recherche Scientifique

(E)-N-Methylcinnamylamine-d3 has several applications in scientific research:

Chemistry: Used as a tracer in mechanistic studies to understand reaction pathways.

Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (E)-N-Methylcinnamylamine-d3 involves its interaction with various molecular targets. The deuterium atoms can influence the rate of chemical reactions due to the kinetic isotope effect, making it a valuable tool in studying reaction mechanisms and pathways. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and behavior.

Comparaison Avec Des Composés Similaires

N-Methylcinnamylamine: The non-deuterated version of the compound.

Cinnamylamine: The parent compound without the methyl group.

Deuterated Amines: Other amines with deuterium labeling.

Uniqueness: (E)-N-Methylcinnamylamine-d3 is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and mechanistic studies. The presence of deuterium atoms can significantly alter the compound’s physical and chemical properties, making it a valuable tool in various research applications.

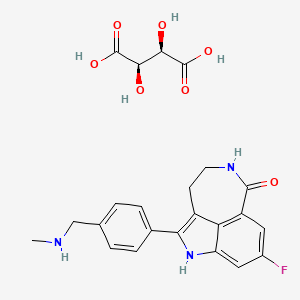

Propriétés

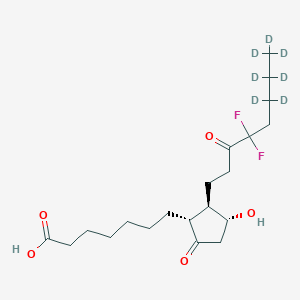

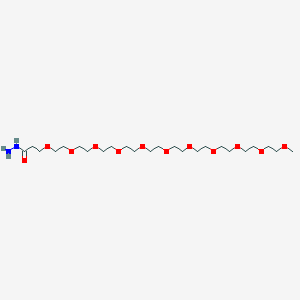

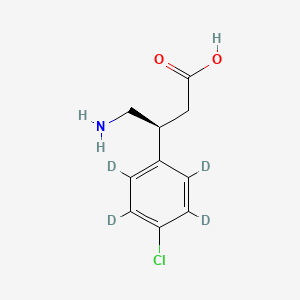

Formule moléculaire |

C10H14ClN |

|---|---|

Poids moléculaire |

186.69 g/mol |

Nom IUPAC |

(E)-3-phenyl-N-(trideuteriomethyl)prop-2-en-1-amine;hydrochloride |

InChI |

InChI=1S/C10H13N.ClH/c1-11-9-5-8-10-6-3-2-4-7-10;/h2-8,11H,9H2,1H3;1H/b8-5+;/i1D3; |

Clé InChI |

XGJZECMFJCEEJU-ZRHZDPIFSA-N |

SMILES isomérique |

[2H]C([2H])([2H])NC/C=C/C1=CC=CC=C1.Cl |

SMILES canonique |

CNCC=CC1=CC=CC=C1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone](/img/structure/B12420038.png)